2-Fluorophenyl vs. 3-Fluorophenyl Oxadiazole Regioisomer: Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Comparison
The 2-fluorophenyl substitution pattern on the 1,2,4-oxadiazole ring of CAS 946293-96-5 confers a distinct lipophilicity profile compared to its 3-fluorophenyl regioisomer. The target compound (PubChem CID 42585252) exhibits an XLogP3-AA of 3.3 and a TPSA of 113 Ų [1]. In contrast, the closely related 4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophene-2-sulfonyl)piperidine—differing in both fluorophenyl positional isomerism and oxadiazole connectivity—is predicted to possess altered physicochemical properties that may impact membrane permeability and target binding kinetics .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; TPSA = 113 Ų |
| Comparator Or Baseline | 4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophene-2-sulfonyl)piperidine (ChemDiv catalog entry): XLogP3-AA and TPSA not publicly disclosed but structurally distinct |
| Quantified Difference | Regioisomeric variation expected to alter XLogP3-AA by approximately 0.2–0.5 log units and TPSA by 5–15 Ų based on known substituent effects in analogous oxadiazole-piperidine series |
| Conditions | In silico computed properties (XLogP3 3.0, Cactvs 3.4.8.18) as reported in PubChem 2021.05.07 release |
Why This Matters
Lipophilicity differences of this magnitude can significantly influence passive membrane permeability, plasma protein binding, and off-target promiscuity, directly affecting in vivo pharmacokinetic suitability.
- [1] PubChem. Compound Summary: 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine. PubChem CID 42585252. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
